molecular formula C21H28N4O3 B2996061 N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 900005-49-4

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B2996061
CAS No.: 900005-49-4
M. Wt: 384.48
InChI Key: KZEFMNVBMFIVBH-UHFFFAOYSA-N
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Description

This compound is a substituted oxalamide derivative characterized by dual dimethylamino groups on the ethyl linker and a 2-methoxyphenyl substituent.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-24(2)16-12-10-15(11-13-16)18(25(3)4)14-22-20(26)21(27)23-17-8-6-7-9-19(17)28-5/h6-13,18H,14H2,1-5H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEFMNVBMFIVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H28N4O3
  • Molecular Weight : 384.5 g/mol
  • CAS Number : 899728-92-8

The compound features several functional groups, including dimethylamino and oxalamide moieties, which are critical for its biological interactions.

Preliminary studies indicate that this compound interacts with specific molecular targets, potentially altering their activity. The presence of dimethylamino groups is associated with neuropharmacological effects, including:

  • Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines, particularly pancreatic cancer (Panc-1) and triple-negative breast cancer (MDA-MB-231). In vitro assays demonstrated that at concentrations of 1 and 2 μM, the compound significantly disrupted colony formation in these cell lines .

Anticancer Activity

Research highlighted the following findings regarding the anticancer potential of the compound:

  • Cell Viability : The compound exhibited a dose-dependent reduction in cell viability in both Panc-1 and MDA-MB-231 cells. Specifically, it completely inhibited colony formation in MDA-MB-231 cells at 1 and 2 μM concentrations .
  • Mechanism Studies : Further investigation into the mechanism revealed that the compound may induce apoptosis in cancer cells, as indicated by increased markers of programmed cell death.
Cell LineConcentration (μM)Effect on Colony Formation
Panc-11Moderate disruption
Panc-12Significant disruption
MDA-MB-2311Complete inhibition
MDA-MB-2312Complete inhibition

Other Biological Activities

In addition to its anticancer properties, this compound has been studied for other biological activities:

  • Neuropharmacology : Compounds with similar structural motifs have been evaluated for their effects on treating conditions such as depression and nausea. The dimethylaminophenyl groups are believed to play a significant role in these therapeutic effects.

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into structure-activity relationships:

  • Study on Dimethylaminophenyl Derivatives :
    • A study demonstrated that derivatives containing dimethylaminophenyl moieties exhibited significant anti-inflammatory and anticancer properties. The highest activity was noted in compounds with specific substitutions on the phenyl ring .
  • Comparative Analysis :
    • A comparative analysis of similar oxalamide compounds indicated that variations in substituents greatly influenced their biological activity, underscoring the importance of chemical structure in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs identified in the evidence include:

Compound Name Key Substituents Molecular Features Reported Use/Activity Reference
Target Compound : N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-methoxyphenyl)oxalamide Dual dimethylamino groups, 2-methoxyphenyl High polarity due to tertiary amines Hypothesized kinase inhibition
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FAO/WHO No. 2225) 2,3-Dimethoxybenzyl, pyridinyl-ethyl Aromatic methoxy groups, heterocyclic moiety Flavoring agent; moderate metabolism
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FFDc 4231) 2-Methoxy-4-methylbenzyl, pyridinyl-ethyl Methyl substitution enhances lipophilicity Fragrance ingredient
N1,N2-Bis(2-(4-hydroxy-3-methoxyphenyl)-oxazepin-yl)oxalamide (Compound 7) Bis-oxazepin core, methoxy/hydroxy groups Rigid oxazepin rings; high molecular weight Synthetic intermediate
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloroacetamide, methoxymethyl Herbicidal activity via acetamide chemistry Pre-emergent herbicide
Key Observations:
  • Polarity and Solubility: The target compound’s dual dimethylamino groups likely enhance water solubility compared to analogs like alachlor (chloroacetamide) or dimethoxybenzyl derivatives .
  • Methoxy groups in FAO/WHO No. 2225 correlate with flavoring agent metabolism, indicating possible hepatic processing routes for the target compound .
  • Synthetic Complexity : The target compound’s branched ethyl linker may complicate synthesis compared to linear analogs like FFDc 4231, which are synthesized via straightforward amidation .

Pharmacokinetic and Metabolic Considerations

  • Metabolism: Oxalamides with methoxy groups (e.g., FAO/WHO No. 2225) undergo demethylation and glucuronidation . The target compound’s dimethylamino groups may undergo N-demethylation, producing reactive intermediates.
  • Toxicity: Alachlor’s chloroacetamide moiety is associated with carcinogenicity, while dimethylamino groups in kinase inhibitors () require careful toxicity profiling .

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